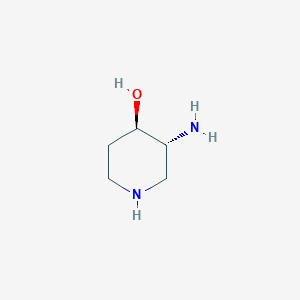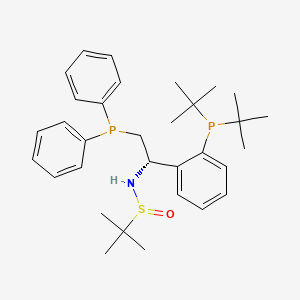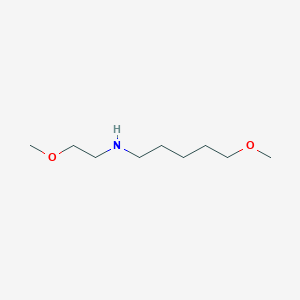
5-methoxy-N-(2-methoxyethyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-N-(2-methoxyethyl)pentan-1-amine is a chemical compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol . This compound is known for its unique structure, which includes a methoxy group attached to the pentanamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(2-methoxyethyl)pentan-1-amine typically involves the reaction of 5-methoxypentan-1-amine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-N-(2-methoxyethyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with different functional groups.
Aplicaciones Científicas De Investigación
5-Methoxy-N-(2-methoxyethyl)pentan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-methoxy-N-(2-methoxyethyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A tryptamine derivative with hallucinogenic properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another tryptamine derivative known for its psychoactive effects.
Uniqueness
5-Methoxy-N-(2-methoxyethyl)pentan-1-amine is unique due to its specific structure, which includes both methoxy and ethyl groups attached to the pentanamine backbone. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C9H21NO2 |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
5-methoxy-N-(2-methoxyethyl)pentan-1-amine |
InChI |
InChI=1S/C9H21NO2/c1-11-8-5-3-4-6-10-7-9-12-2/h10H,3-9H2,1-2H3 |
Clave InChI |
GQMHNDHOVOCXNC-UHFFFAOYSA-N |
SMILES canónico |
COCCCCCNCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




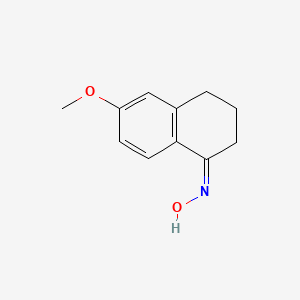
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)
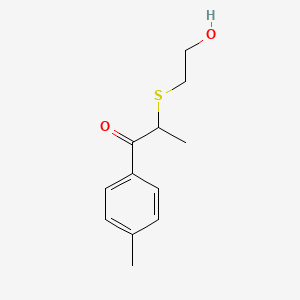
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)

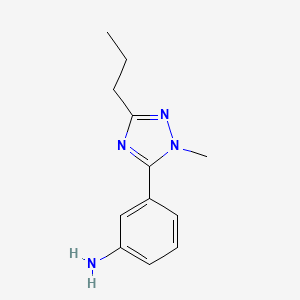
![Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-](/img/structure/B13647619.png)
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid](/img/structure/B13647620.png)
![Ethyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13647622.png)
